(2R)-tetrahydrofuran-2-carbaldehyde

Catalog No.
S3468214
CAS No.
22170-11-2
M.F
C5H8O2
M. Wt
100.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-tetrahydrofuran-2-carbaldehyde

CAS Number

22170-11-2

Product Name

(2R)-tetrahydrofuran-2-carbaldehyde

IUPAC Name

(2R)-oxolane-2-carbaldehyde

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

InChI

InChI=1S/C5H8O2/c6-4-5-2-1-3-7-5/h4-5H,1-3H2/t5-/m1/s1

InChI Key

BBNYLDSWVXSNOQ-RXMQYKEDSA-N

SMILES

C1CC(OC1)C=O

Canonical SMILES

C1CC(OC1)C=O

Isomeric SMILES

C1C[C@@H](OC1)C=O

(2R)-tetrahydrofuran-2-carbaldehyde is an organic compound characterized by a tetrahydrofuran ring that has an aldehyde group attached to the second carbon atom. The compound is chiral, indicated by the (2R) configuration, meaning it has a non-superimposable mirror image. Its molecular formula is C5H8O2C_5H_8O_2 with a molecular weight of approximately 100.1158 g/mol . This compound is significant in organic chemistry due to its reactivity and utility in synthesizing various chemical entities.

  • Oxidation: The aldehyde group can be oxidized to form (2R)-tetrahydrofuran-2-carboxylic acid using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to (2R)-tetrahydrofuran-2-methanol through the use of reducing agents like sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution: The aldehyde group may undergo substitution reactions with various nucleophiles, leading to different substituted tetrahydrofuran derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Various nucleophiles under acidic or basic conditions.

(2R)-tetrahydrofuran-2-carbaldehyde can be synthesized through several methods:

  • Oxidation of (2R)-tetrahydrofuran-2-methanol: This method employs oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane under mild conditions to yield the aldehyde selectively.
  • Catalytic Processes: In industrial settings, it can be produced via catalytic oxidation of tetrahydrofuran derivatives, utilizing metal catalysts to achieve high yields and purity .

This compound finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: Research is ongoing into its potential as a precursor for drug development.
  • Fine Chemicals Production: It is utilized in producing various fine chemicals and agrochemicals .

While specific interaction studies on (2R)-tetrahydrofuran-2-carbaldehyde are sparse, its reactive aldehyde group suggests potential interactions with nucleophiles in biological systems. Future research may explore its role in biochemical pathways and its interactions with proteins or nucleic acids.

Several compounds share structural similarities with (2R)-tetrahydrofuran-2-carbaldehyde. Here are some notable examples:

Compound NameStructure TypeKey Differences
TetrahydrofuranCyclic etherLacks the aldehyde functionality; primarily used as a solvent.
5-HydroxymethylfurfuralFurfural derivativeContains a hydroxymethyl group instead of an aldehyde group.
2,5-DiformyltetrahydrofuranDicarbaldehydeContains two aldehyde groups, increasing reactivity and complexity.
4-Hydroxy-5-hydroxymethyl-4,5-dihydrofuran-2-carbaldehydeHydroxylated derivativeFeatures additional hydroxyl groups affecting solubility and reactivity.

Uniqueness of (2R)-Tetrahydrofuran-2-Carbaldehyde

(2R)-tetrahydrofuran-2-carbaldehyde is unique due to its specific chiral configuration and the presence of a single aldehyde group on the tetrahydrofuran ring, which distinguishes it from other similar compounds that may have multiple functional groups or different ring structures. Its applications in organic synthesis and potential biological activities further highlight its significance in chemical research .

The aldehyde group of (2R)-tetrahydrofuran-2-carbaldehyde participates in stereochemically controlled [3+2] annulation reactions, forming complex polycyclic architectures. A landmark study demonstrated its use in synthesizing 10-hydroxytrilobacin through a stereodivergent annulation with allylsilane derivatives [1]. The reaction proceeds via a syn-synclinal transition state stabilized by SnCl₄ coordination, yielding bis-tetrahydrofuran products with >50% efficiency and complete diastereocontrol [3].

Key factors influencing selectivity include:

ParameterEffect on Diastereoselectivity
Lewis acid catalystChelation-controlled transition state
Solvent polarityEnhanced polarity improves yield
Equivalents of aldehydeHigher equivalents increase reaction efficiency

This methodology enabled modular access to four diastereomers of 10-hydroxytrilobacin from common precursors by varying reaction conditions [1]. The tetrahydrofuran ring’s conformational rigidity directs subsequent cyclization steps, as evidenced in the synthesis of amphidinolide macrolides containing 2,5-trans-substituted tetrahydrofuran motifs [2].

Chiral Auxiliary Applications in Alkaloid Synthesis

The inherent chirality of (2R)-tetrahydrofuran-2-carbaldehyde makes it effective for inducing asymmetry in alkaloid synthesis. In the construction of gymnotheca-derived spiro lignans, the aldehyde acted as a chiral director during Suzuki-Miyaura cross-coupling reactions [5]. The tetrahydrofuran oxygen coordinates palladium catalysts, enforcing a specific trajectory for boronic acid addition that establishes contiguous stereocenters with 7:1 diastereomeric ratio.

Notably, the aldehyde’s stereochemistry transfers to the biphenyl axis during Friedel-Crafts acylation steps, as shown in the synthesis of tetramethoxyfluorenones [5]. This property proves critical for assembling the tetracyclic framework of polycyclic spiro lignans, where the tetrahydrofuran moiety preorganizes reacting partners for subsequent ring-forming events.

Stereochemical Control in Prostaglandin Intermediate Preparation

(2R)-Tetrahydrofuran-2-carbaldehyde enables precise installation of prostaglandin sidechain stereochemistry through Pd-catalyzed oxidative cyclizations. In model studies, alkenediol substrates derived from the aldehyde undergo stereoselective tetrahydrofuran formation via a distal alcohol-directed mechanism [4]. The reaction exhibits complete regioselectivity for tetrahydrofuran over tetrahydropyran products, with diastereoselectivity dependent on substituent bulk:

$$ \text{dr} = 7:1 \text{ for tert-butyl vs. 2:1 for methyl substituents} $$ [4]

This stereochemical outcome aligns with prostaglandin F₂α synthesis requirements, where the tetrahydrofuran ring’s cis-dihydroxyl configuration mirrors natural prostaglandin architecture. The methodology provides a robust platform for generating enantiopure intermediates, avoiding traditional resolution steps.

Transition State Analysis of [1] [1]-Sigmatropic Rearrangements

The mechanistic understanding of [1] [1]-sigmatropic rearrangements involving (2R)-tetrahydrofuran-2-carbaldehyde has been significantly advanced through comprehensive transition state analysis. Computational studies have revealed that these rearrangements proceed through distinct mechanistic pathways depending on the specific reaction conditions and substrate structure [2].

Recent density functional theory calculations have identified that photochemical ring expansion reactions of oxetane heterocycles to form tetrahydrofuran derivatives proceed via a diradical pathway rather than a concerted mechanism [2]. The key transition state TSrad2 for homolytic dissociation of the carbon-oxygen bond requires an activation energy of only 6.8 kcal/mol, making this transformation energetically favorable under mild conditions [2]. The generated diradical intermediate subsequently undergoes intramolecular radical-radical coupling through an early transition state TS3 with an activation barrier of 4.2 kcal/mol to form the final tetrahydrofuran product [2].

Table 1: Transition State Energies for [1] [1]-Sigmatropic Rearrangements

Reaction SystemTransition StateActivation Energy (kcal/mol)Product Energy (kcal/mol)Stereochemical Control
Oxetane ring expansionTSrad26.8-32.6Diradical coupling
Tetrahydrofuran formationTS-216.1-8.4SN1 mechanism
Oxonia [1] [1]-rearrangementTS-oxonia12.3-15.2Concerted
Carbene insertionTS-insertion4.2-22.1Stepwise hydride transfer

The stereochemical outcome of these rearrangements has been shown to depend critically on the nature of the heteroatom involved. Studies comparing oxygen and sulfur ylide-mediated rearrangements reveal marked differences in stereoselectivity, which can be attributed to the different bond lengths in the free ylide intermediates [2]. The longer carbon-sulfur bonds (1.86 Å and 1.76 Å) compared to carbon-oxygen bonds (1.45 Å and 1.35 Å) in the transition states lead to increased steric repulsion and altered stereochemical preferences [2].

In the specific case of 2-oxonia [1] [1]-sigmatropic rearrangements, computational modeling has demonstrated that the reaction proceeds through a highly organized transition state structure [3]. The cascade synthesis of tetrahydrofuran-containing oxacyclic molecules has been shown to occur via a 2-oxonia [1] [1]-sigmatropic/aldol mechanism rather than through a Prins cyclization/pinacol rearrangement sequence [3]. This mechanistic distinction is crucial for understanding the stereochemical outcomes observed in synthetic applications.

Advanced computational studies using rhenium complexes have provided additional insights into the transition state geometries [1]. The rate-determining step involves the formation of an oxo-carbenium ion intermediate through transition state TS-2, which exhibits an activation barrier of 16.1 kcal/mol [1]. The transition state features increased positive charge on the C-2 carbon atom (from +0.448 to +0.541) and significant lengthening of the methoxy-tetrahydrofuran bond from 1.48 to 2.98 Å, indicating a product-like transition state geometry [1].

Computational Modeling of Conformational Locking Effects

The conformational behavior of (2R)-tetrahydrofuran-2-carbaldehyde has been extensively studied through advanced computational modeling techniques, revealing significant conformational locking effects that influence stereochemical outcomes. These studies have employed diverse computational approaches ranging from density functional theory to Car-Parrinello molecular dynamics simulations [4] [5] [6].

Table 2: Conformational Analysis of Tetrahydrofuran Systems

ConformerRelative Energy (cm⁻¹)Population (%)Barrier Height (cm⁻¹)Computational Method
Twisted (C2)0.058.3-B3LYP/aug-cc-pVDZ
Bent (Cs)17.041.735.5B3LYP/aug-cc-pVDZ
Envelope (C1)45.20.078.3MP2/aug-cc-pVTZ
Planar (Cs)89.10.0156.7MP2/aug-cc-pVTZ

Comprehensive density functional theory calculations have revealed that the conformational preference of tetrahydrofuran systems is highly dependent on the choice of basis set [4]. Initial studies using the 6-31G* basis set with various density functionals including B3LYP, B3P86, and B3PW91 could not provide a uniform conformational picture [4]. However, when the cc-pVTZ basis set was employed, a consistent conformational description emerged across all tested functionals [4].

The most populated conformer in the gas phase has been definitively identified as the Cs symmetric structure through a combination of experimental electron momentum spectroscopy and quantum mechanical calculations [7]. The B3LYP/6-311++G** computational model indicates that the C1 conformation represents a transition state due to its imaginary frequencies, rather than a stable minimum [7]. This finding is consistent with recent ab initio MP2/aug-cc-pVTZ studies that confirm the Cs conformer as the global minimum [7].

Advanced spectroscopic investigations using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy have provided detailed insight into conformational locking effects [8] [9]. The twisted (C2-symmetric) and bent (Cs-symmetric) conformers of the neutral ground state are separated by a small interconversion barrier, with the twisted conformer being more stable by 17 ± 15 cm⁻¹ [9]. Remarkably, upon ionization, the system becomes conformationally locked, with the cationic state existing exclusively in the C2 conformation [8].

Car-Parrinello molecular dynamics simulations have been employed to investigate the influence of environmental factors on conformational behavior [6]. Studies of tetrahydrofuran in nitrogen matrix environments reveal that the Cs-C2 equilibrium is significantly affected by the molecular environment [6]. The matrix isolation conditions can alter the relative stability of different conformers and modify the interconversion barriers between them [6].

The conformational dynamics of tetrahydrofuran systems have been shown to exhibit pseudorotational behavior characteristic of five-membered rings [5]. Dynamic studies using quasielastic neutron scattering have identified two independent processes: a fast internal motion of the tetrahydrofuran ring leading to hydrogen displacements of approximately 3 Å, and a slow process characterized by Arrhenius-like temperature dependence persisting over more than nine orders of magnitude in time [5]. The confined nature of the slow process has been established through neutron scattering results, which indicate a restricted volume of approximately 8 Å for hydrogen motion [5].

Computational modeling has also revealed that the conformational preference significantly impacts the stereochemical outcome of chemical reactions. The sum of angles around the C-2 carbon atom changes from 329.5° in the ground state to 360.0° in the transition state, reflecting the hybridization change from sp³ to sp² during oxo-carbenium ion formation [1]. This conformational change is accompanied by alterations in the ring puckering, transitioning from a 4E/4T5 envelope-twist conformation to a more planar arrangement [1].

Isotopic Labeling Studies of Enolate Formation Pathways

Isotopic labeling studies have provided crucial mechanistic insights into the enolate formation pathways involving (2R)-tetrahydrofuran-2-carbaldehyde, revealing complex stereochemical transfer mechanisms that depend on reaction conditions and substrate structure. These investigations have employed various isotopic labels including deuterium, carbon-13, and carbon-14 to probe different aspects of the reaction mechanism [10] [11] [12].

Table 3: Isotopic Labeling Studies Results

SubstrateLabeling PositionIsotope Effect (kH/kD)Stereochemical OutcomeMechanistic Interpretation
THF-d₈All positions2.30RetentionConcerted mechanism
²H-labeled enolateC-2 position1.80Scrambling observedβ-hydride elimination
Deuterated carbaldehydeAldehyde carbon3.10InversionSN2 pathway
C-13 labeled THFC-2 position1.05RetentionEnolate formation

Comprehensive deuterium labeling experiments have revealed that the stereochemical outcomes in tetrahydrofuran synthesis depend on the specific mechanistic pathway involved [11]. In palladium-catalyzed carboetherification reactions, deuterium labeling at the C-5 position of the substrate led to products where the major diastereomer contained deuterium at the expected C-2 position, while the minor diastereomer showed deuterium migration to the C-1' position [11]. This positional scrambling provides definitive evidence for β-hydride elimination and reinsertion processes occurring after the initial alkene insertion step [11].

The mechanism of enolate formation has been extensively studied using lithium hexamethyldisilazide-mediated reactions in tetrahydrofuran-hydrocarbon mixtures [10]. Isotopic labeling with deuterium-labeled substrates revealed mechanism-dependent isotope effects that vary with changes in tetrahydrofuran concentration, choice of hydrocarbon cosolvent, and isotopic substitution [10]. The isotope effects provide evidence for different mechanistic pathways corresponding to monosolvated monomers, trisolvated dimers, octasolvated monomers, and octasolvated dimers [10].

Carbon-13 labeling studies have been particularly informative for understanding enolate formation mechanisms [12] [13]. The development of fluoride-mediated desilylation approaches for carbon-11 carboxylation has demonstrated that enolate anion formation can occur under mild conditions due to the strength of the silicon-fluorine bond (139 kcal/mol) [13]. This thermodynamically favorable process enables precise control over the stereochemical outcome through careful selection of reaction conditions [13].

Advanced isotopic labeling techniques have revealed that stereochemical transfer in enolate formation depends critically on the timing of proton addition and elimination steps [14]. Studies using specifically deuterated farnesyl pyrophosphate substrates have shown that the stereochemistry of deuterium incorporation depends on the prochiral face selectivity of the enzyme-catalyzed reaction [14]. Complete retention of deuterium label in certain products confirms that specific eliminations occur at positions remote from the labeling site [14].

The application of isotopic labeling to probe conformational effects has revealed that the conformational behavior of tetrahydrofuran can be quantitatively analyzed through nuclear magnetic resonance spectroscopy [15]. Selective carbon-13 labeling at the α-carbon position reduces the symmetry of the spin system, enabling detailed analysis of coupling constants and isotopic chemical shifts [15]. These data provide quantitative information about the conformational dynamics including pseudorotation characteristics [15].

Recent developments in isotopic labeling methodology have expanded the scope of mechanistic investigations. The synthesis of carbon-13 labeled tetrahydrofuran building blocks has enabled incorporation into larger molecular frameworks for studying dynamic processes on microsecond to millisecond timescales [16]. Site-specific labeling strategies have been developed that allow monitoring of conformational changes and chemical exchange processes in real-time using advanced nuclear magnetic resonance techniques [16].

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Dates

Last modified: 07-26-2023

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